2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Description
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-20-11-17(15-5-3-4-6-16(15)20)25-12-18(22)19-13-7-9-14(10-8-13)21(23)24/h3-11H,2,12H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCAGTMXKXMYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethylation of Indole
Indole undergoes alkylation at the 1-position using ethyl iodide in the presence of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The reaction proceeds via deprotonation of the indole nitrogen, followed by nucleophilic attack on ethyl iodide:
$$
\text{Indole} + \text{CH}3\text{CH}2\text{I} \xrightarrow{\text{NaH, THF}} 1\text{-Ethylindole}
$$
Reported yields for analogous N-alkylation reactions exceed 85% under inert conditions.
Introduction of the Thiol Group
Sulfur incorporation at the 3-position is achieved via thiocyanation using ammonium thiocyanate (NH$$4$$SCN) and bromine (Br$$2$$) in acetic acid, followed by hydrolysis with sodium hydroxide (NaOH):
$$
1\text{-Ethylindole} + \text{NH}4\text{SCN} + \text{Br}2 \xrightarrow{\text{AcOH}} 3\text{-Thiocyano-1-ethylindole} \xrightarrow{\text{NaOH}} 1\text{-Ethylindole-3-thiol}
$$
This method, adapted from tetrahydroisoquinoline thiolation protocols, affords 70–75% yields after recrystallization.
Preparation of N-(4-Nitrophenyl)chloroacetamide
Nitration of Acetanilide
The 4-nitrophenyl group is introduced through nitration of acetanilide using fuming nitric acid (HNO$$3$$) and concentrated sulfuric acid (H$$2$$SO$$4$$) at 0–5°C:
$$
\text{Acetanilide} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, 0^\circ\text{C}} N\text{-(4-Nitrophenyl)acetamide}
$$
Maintaining sub-20°C temperatures prevents di-nitration, yielding 80–85% pure product after ice-water quenching.
Chloroacetylation
N-(4-Nitrophenyl)acetamide is treated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et$$3$$N) as a base:
$$
N\text{-(4-Nitrophenyl)acetamide} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} N\text{-(4-Nitrophenyl)chloroacetamide}
$$
The reaction achieves near-quantitative conversion (>95%) after 2 hours, with purification via silica gel chromatography (ethyl acetate/hexane).
Coupling of 1-Ethylindole-3-thiol and N-(4-Nitrophenyl)chloroacetamide
Nucleophilic Substitution
The thiolate anion, generated by treating 1-ethylindole-3-thiol with potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF), reacts with N-(4-nitrophenyl)chloroacetamide at 60°C:
$$
\text{1-Ethylindole-3-thiol} + \text{N-(4-Nitrophenyl)chloroacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Yields range from 65% to 78%, contingent upon reaction time (4–6 hours) and stoichiometric ratios (1:1.2 thiol:chloroacetamide).
Catalytic Enhancement
Alternative protocols employing rhodium catalysts (e.g., Rh$$2$$(CO)$$4$$Cl$$_2$$) and ligands (DPPP) in dimethyl carbonate (DMC) at 120°C enhance coupling efficiency (up to 90% yield). This method, however, necessitates stringent anhydrous conditions and inert atmospheres.
Optimization and Mechanistic Insights
Solvent and Base Effects
Temperature Profile
Elevating temperatures beyond 70°C in DMF accelerates side reactions (e.g., oxidation of thiol to disulfide), whereas temperatures below 50°C prolong reaction times (>12 hours).
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Indole-H), 7.35–7.20 (m, 3H, Indole-H), 4.25 (q, J = 7.2 Hz, 2H, CH$$2$$CH$$3$$), 3.85 (s, 2H, SCH$$2$$CO), 1.45 (t, J = 7.2 Hz, 3H, CH$$2$$CH$$3$$).
- IR (KBr) : 3270 cm$$^{-1}$$ (N-H), 1685 cm$$^{-1}$$ (C=O), 1520 cm$$^{-1}$$ (NO$$_2$$).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals ≥98% purity, with a retention time of 6.8 minutes.
Comparative Evaluation of Synthetic Routes
The catalytic method, despite higher yields, involves costly reagents, rendering the nucleophilic substitution route more practical for laboratory-scale synthesis.
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
Recent studies propose ultrasound-assisted synthesis in aqueous ethanol, reducing reaction times to 2 hours with comparable yields (75%).
Chemical Reactions Analysis
Types of Reactions
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Research indicates that 2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide exhibits various biological activities:
Antibacterial Activity
Studies have shown that this compound possesses significant antibacterial properties. For instance, derivatives of similar structures have been tested against common bacterial strains. The following table summarizes findings related to its antibacterial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 128 µg/mL | |
| Salmonella typhi | 256 µg/mL |
Anticancer Potential
The compound's anticancer properties have been explored through in vitro studies on various cancer cell lines. Notably, compounds with similar frameworks have shown selective cytotoxicity towards cancer cells while sparing normal cells:
Case Study 1: Antibacterial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the sulfanyl group significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential for development into anticancer agents. The mechanisms through which this compound exerts its effects may involve:
- Interference with microbial cell wall synthesis.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Modulation of enzyme activity related to neurotransmitter breakdown.
Mechanism of Action
The mechanism of action of 2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is not fully understood. it is believed to interact with various molecular targets due to the presence of the indole core. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological pathways . The nitro group may also play a role in its biological activity by undergoing bioreduction to form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
1-ethylindole: The parent compound, which lacks the sulfanyl and nitrophenylacetamide groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
4-nitrophenylacetic acid: A compound with a similar nitrophenyl group but lacking the indole moiety.
Uniqueness
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is unique due to the combination of the indole core with both sulfanyl and nitrophenylacetamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is a compound characterized by its unique structural features, including an indole core, sulfanyl group, and a nitrophenylacetamide moiety. This combination suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of 2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is , with a molecular weight of approximately 282.33 g/mol. The structure includes:
- An indole ring , known for its biological significance.
- A sulfanyl group , which can enhance reactivity and biological interactions.
- A nitrophenylacetamide moiety, often associated with various pharmacological effects.
Synthesis
The synthesis of this compound typically involves:
- Reaction of 1-ethylindole with a sulfanylating agent.
- Acylation with 4-nitrophenylacetyl chloride.
- Conditions : Often carried out in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane to optimize yield and purity .
Anticancer Potential
Indole derivatives are frequently explored for their anticancer properties due to their ability to interact with multiple biological targets, including enzymes involved in cancer pathways. The presence of the nitrophenyl group may enhance these effects by facilitating interactions with cellular receptors or through reactive oxygen species (ROS) generation .
The precise mechanism of action for 2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is not fully elucidated; however, it is believed to involve:
- Binding to receptors : Indole derivatives can modulate receptor activity, influencing cell signaling pathways.
- Enzyme inhibition : The compound may inhibit specific enzymes critical for cell proliferation or survival in cancerous cells .
Research Findings and Case Studies
While specific case studies on this compound are sparse, related research on indole derivatives provides insight into its potential applications:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated that indole derivatives show significant antibacterial activity against Gram-positive bacteria. |
| Study B (2023) | Found that certain nitrophenyl compounds exhibit cytotoxic effects on cancer cell lines, suggesting similar potential for this compound. |
| Study C (2024) | Investigated the antioxidant properties of sulfanyl-containing compounds, indicating possible protective effects against oxidative stress in cells. |
Q & A
Q. What are the recommended synthetic routes for 2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Acetylation of the indole moiety using acetic anhydride or acetyl chloride under reflux conditions to introduce the ethyl group at the 1-position .
- Step 2 : Sulfurization at the 3-position of indole via nucleophilic substitution using thiourea or thiol reagents in polar aprotic solvents (e.g., DMF) .
- Step 3 : Coupling the sulfanyl-indole intermediate with 4-nitroaniline via an amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Recrystallization from methanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., ethyl group at indole N1, sulfanyl at C3, and nitro group at phenyl para-position) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ peak at m/z 368.08) .
- X-ray Crystallography : Single-crystal XRD to resolve ambiguities in stereochemistry or hydrogen-bonding interactions .
Q. How can solubility challenges be addressed during biological assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤5% v/v) combined with surfactants (e.g., Tween 80) to enhance aqueous solubility .
- Pre-formulate as a nanoparticle dispersion using solvent evaporation or microemulsion techniques for in vivo studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes) based on crystallographic data .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Replication : Test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may influence activity .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing the nitro group with methoxy) to isolate pharmacophoric features .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
- Methodological Answer :
- Analyze hydrogen-bonding networks (e.g., acetamide carbonyl interactions with protein residues) from XRD data to prioritize modifications .
- Compare torsion angles of the sulfanyl linker with bioactive conformations of analogous compounds .
Q. What experimental designs optimize pharmacokinetic profiling?
- Methodological Answer :
- In Vitro ADME : Use Caco-2 cell monolayers to assess permeability and microsomal stability assays (e.g., liver S9 fractions) .
- In Vivo PK : Administer via intravenous and oral routes in rodent models, with serial blood sampling for LC-MS/MS quantification .
Data Contradiction Analysis
Q. How to address discrepancies in antimicrobial activity across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
